Cas no 2301067-73-0 (6-Chloro-5-ethoxypyridine-2-carbonitrile)

6-Chloro-5-ethoxypyridine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-5-ethoxypyridine-2-carbonitrile
- 6-Chloro-5-ethoxy-pyridine-2-carbonitrile
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- MDL: MFCD31760320
- Inchi: 1S/C8H7ClN2O/c1-2-12-7-4-3-6(5-10)11-8(7)9/h3-4H,2H2,1H3
- InChI Key: VMTFYOITGTUHTC-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C#N)N=1)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 189
- XLogP3: 2.2
- Topological Polar Surface Area: 45.9
6-Chloro-5-ethoxypyridine-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 195866-2.500g |
6-Chloro-5-ethoxypyridine-2-carbonitrile, 95% |
2301067-73-0 | 95% | 2.500g |
$1816.00 | 2023-09-07 |
6-Chloro-5-ethoxypyridine-2-carbonitrile Related Literature
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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3. Book reviews
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
Additional information on 6-Chloro-5-ethoxypyridine-2-carbonitrile
Introduction to 6-Chloro-5-ethoxypyridine-2-carbonitrile (CAS No: 2301067-73-0)
6-Chloro-5-ethoxypyridine-2-carbonitrile, with the chemical identifier CAS No 2301067-73-0, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic compound features a pyridine core substituted with a chloro group at the 6-position, an ethoxy group at the 5-position, and a nitrile group at the 2-position. Its unique structural configuration makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The compound's molecular structure, characterized by its nitrogen-rich framework, contributes to its reactivity and potential applications in medicinal chemistry. The presence of both electron-withdrawing and electron-donating groups enhances its versatility in forming various chemical bonds, making it a preferred building block for drug discovery programs. Researchers have leveraged its scaffold to design molecules with potential therapeutic effects across multiple disease domains.
In recent years, 6-Chloro-5-ethoxypyridine-2-carbonitrile has garnered attention for its role in synthesizing kinase inhibitors, which are critical in oncology research. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is often associated with cancer development. By modifying the pyridine core, scientists have been able to develop kinase inhibitors with improved selectivity and efficacy. For instance, derivatives of this compound have shown promise in targeting specific tyrosine kinases, which are overexpressed in certain cancer types.
Moreover, the compound's nitrile group provides a handle for further functionalization, enabling the creation of more complex molecules through reactions such as hydrolysis or reduction. This adaptability has made it a staple in synthetic libraries used by medicinal chemists for high-throughput screening (HTS) campaigns. The ethoxy group at the 5-position also contributes to the molecule's solubility and bioavailability, factors that are crucial for evaluating its pharmacokinetic properties.
Recent studies have highlighted the compound's utility in developing antiviral agents. The pyridine ring is known to interact favorably with biological targets due to its ability to mimic natural biomolecules. Researchers have explored its derivatives as inhibitors of viral proteases and polymerases, demonstrating its potential in combating infectious diseases. The chloro substituent further enhances binding affinity by forming hydrogen bonds or participating in halogen bonding interactions within the active site of enzymes.
The agrochemical sector has also benefited from 6-Chloro-5-ethoxypyridine-2-carbonitrile. Its structural motifs are found in several pesticides and herbicides that target specific enzymes involved in plant growth regulation. By fine-tuning the substitution pattern on the pyridine ring, chemists have been able to develop compounds that exhibit potent activity against weeds while maintaining low toxicity to crops. This aligns with the growing demand for sustainable agricultural practices that minimize environmental impact.
In terms of synthetic methodologies, 6-Chloro-5-ethoxypyridine-2-carbonitrile serves as a versatile precursor for constructing more complex heterocycles. Techniques such as nucleophilic substitution reactions allow for the introduction of additional functional groups at strategic positions within the molecule. Additionally, palladium-catalyzed cross-coupling reactions have been employed to link this compound with other fragments, facilitating the assembly of intricate molecular architectures.
The compound's stability under various reaction conditions makes it an ideal candidate for multi-step syntheses involving harsh reagents or elevated temperatures. Its ability to undergo selective transformations without degradation has streamlined many synthetic routes in industrial settings. This reliability has contributed to its widespread adoption in both academic and industrial research laboratories.
From a computational chemistry perspective, 6-Chloro-5-ethoxypyridine-2-carbonitrile has been extensively studied using density functional theory (DFT) and molecular dynamics (MD) simulations. These computational approaches have provided insights into its electronic structure, binding interactions with biological targets, and conformational dynamics. Such data are invaluable for guiding experimental design and optimizing drug-like properties.
The future prospects of 6-Chloro-5-ethoxypyridine-2-carbonitrile are promising, with ongoing research exploring novel applications in areas such as materials science and nanotechnology. Its ability to integrate into organic frameworks and contribute to electronic properties makes it a candidate for developing advanced materials with specialized functions. As synthetic methodologies continue to evolve, this compound is likely to remain at the forefront of molecular innovation.
In conclusion,6-Chloro-5-ethoxypyridine-2-carbonitrile (CAS No: 2301067-73-0) is a multifaceted compound with broad utility across pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers striving to develop innovative solutions to global challenges. As scientific understanding advances, new applications for this versatile molecule are sure to emerge.
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